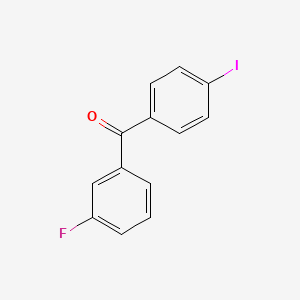

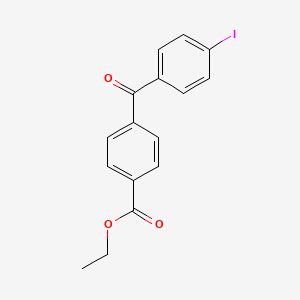

4-Tert-butyl-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

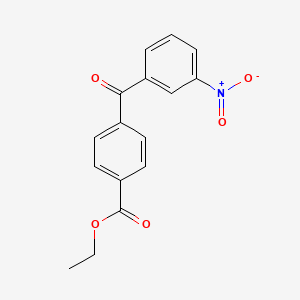

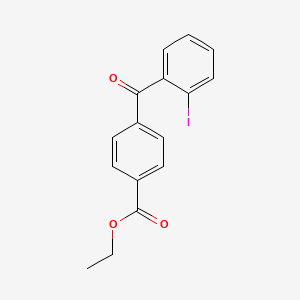

4-Tert-butyl-4’-iodobenzophenone (TIBP) is a synthetic organic compound that belongs to the family of benzophenone derivatives. It is an electron-rich aryl iodide .

Synthesis Analysis

TIBP can be synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid . The yield from these methods is 42.1% and 29.4%, respectively. The tert-butylbenzene-based method is considered more efficient due to its simpler procedures and lower cost compared to the 4-tert-butyl benzoic acid-based method .Molecular Structure Analysis

TIBP contains a total of 37 bonds. There are 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied . It participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .Physical And Chemical Properties Analysis

TIBP is a white to almost white powder to crystal with a melting point of 148.0 to 151.0 °C . It has a refractive index of 1.57 and a density of 1.468 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of 4,4′-Bibenzo[c]thiophene Derivatives

4-Tert-butyl-4’-iodobenzophenone can be used in the synthesis of 4,4′-bibenzo[c]thiophene derivatives . These derivatives have been used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

Optical and Electrochemical Properties

The optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives synthesized from 4-Tert-butyl-4’-iodobenzophenone have been studied . The derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima .

Fluorescence Quantum Yields

4-Tert-butyl-4’-iodobenzophenone is used in the synthesis of compounds that exhibit fluorescence quantum yields . For instance, 4,4′-bibenzo[c]thiophene derivatives in toluene have fluorescence quantum yields of 0.41, 0.41, and 0.36, respectively .

Solid-State Fluorescence Properties

The silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene, synthesized from 4-Tert-butyl-4’-iodobenzophenone, show relatively high solid-state fluorescence properties .

Halogen Exchange Reaction

4-Tert-butyl-4’-iodobenzophenone can be used in the halogen exchange reaction . The ligand plays an essential role in this reaction .

Synthesis of Polyimides

4-Tert-butyl-4’-iodobenzophenone can be used in the synthesis of polyimides . A novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection .

Safety and Hazards

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSQHONWYPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-4'-iodobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.